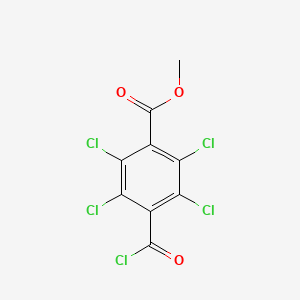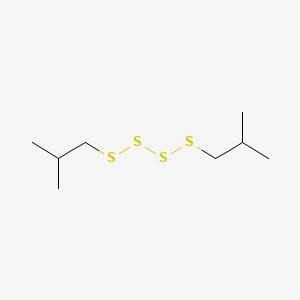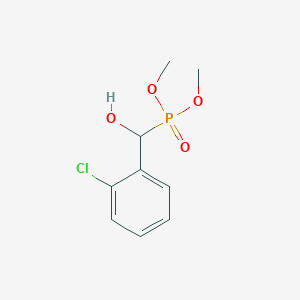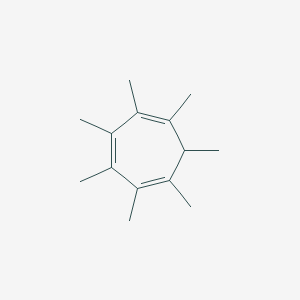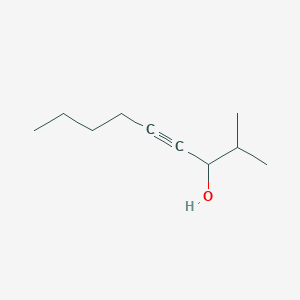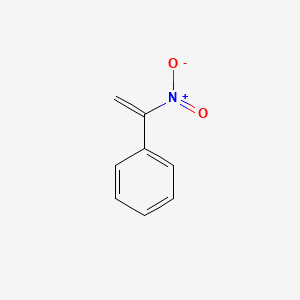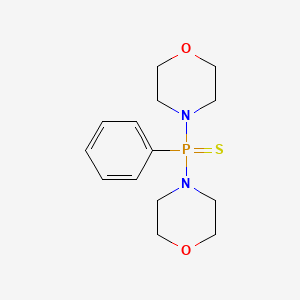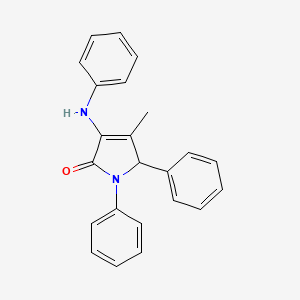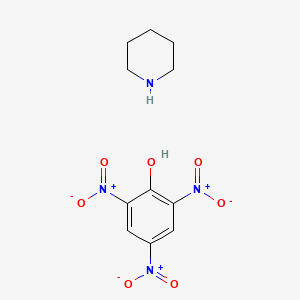
Piperidine, monopicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, monopicrate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. This compound is a derivative of piperidine where the nitrogen atom is bonded to a picrate group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, monopicrate typically involves the reaction of piperidine with picric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Piperidine+Picric Acid→Piperidine, Monopicrate
The reaction conditions often include maintaining a specific temperature and pH to optimize the yield of this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which are then purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, monopicrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form piperidine derivatives.
Substitution: this compound can undergo substitution reactions where the picrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various piperidine derivatives.
Applications De Recherche Scientifique
Piperidine, monopicrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound is used in the study of biological systems and as a tool for probing biochemical pathways.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of piperidine, monopicrate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound of piperidine, monopicrate, used in various chemical and pharmaceutical applications.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, similar to piperidine but with different chemical properties.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
This compound is unique due to the presence of the picrate group, which imparts specific chemical and physical properties to the compound. This makes it suitable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it an important tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its full potential for various applications.
Propriétés
Numéro CAS |
6264-87-5 |
|---|---|
Formule moléculaire |
C11H14N4O7 |
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
piperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;6H,1-5H2 |
Clé InChI |
FWKSXMLAUFVOEY-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



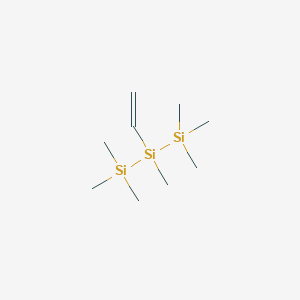

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
